1-(3-Phenyl-2-propenyl)pyridinium

Description

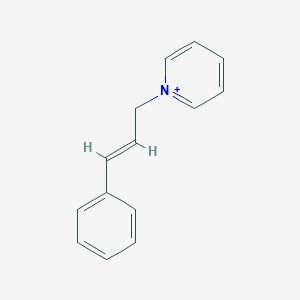

1-(3-Phenyl-2-propenyl)pyridinium is a pyridinium salt characterized by a propenyl linker connecting a phenyl group to the nitrogen atom of the pyridinium ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies. Pyridinium salts are widely investigated for their reactivity in nucleophilic substitutions and applications in medicinal chemistry, particularly as bioactive molecules targeting bacterial infections or neurological pathways .

The synthesis of such compounds often involves quaternization of pyridine with propenyl halides or via multicomponent reactions. For example, copper-catalyzed reactions between terminal alkynes, aldehydes, and amines yield propargylamine intermediates, which can be further functionalized into pyridinium derivatives . Structural modifications, such as substituents on the phenyl ring or alterations to the propenyl chain, significantly influence biological activity and physicochemical properties .

Properties

CAS No. |

125713-88-4 |

|---|---|

Molecular Formula |

C14H14N+ |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium |

InChI |

InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+ |

InChI Key |

GTNKQCHKXUPRRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |

Synonyms |

1-cinnamylpyridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperazine Derivatives

1-[(E)-3-Phenyl-2-propenyl]piperazine derivatives (e.g., flunarizine HCl) replace the pyridinium ring with a piperazine moiety. These compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with biofilm inhibition efficacy (Table 1). Notably, they demonstrate low hemolysis (5.05–19.68%) compared to Triton-X (89%), making them safer for therapeutic use . In contrast, 1-(3-Phenyl-2-propenyl)pyridinium’s charged pyridinium ring may enhance solubility but could increase cytotoxicity depending on substituents.

Neurotoxic Pyridinium Metabolites

HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium), a haloperidol metabolite, shares structural similarities with this compound. HPP+ exhibits neurotoxicity by inhibiting mitochondrial respiration, though its potency varies:

- In vivo : HPP+ is less potent than MPP+ (IC50: 12 μM vs. 160 μM for mitochondrial inhibition) but shows comparable serotonergic toxicity .

- Hydrophobicity : HPP+’s higher hydrophobicity reduces brain tissue concentrations, masking its inherent toxicity in microdialysis studies .

Physicochemical Properties

Substituents on the phenyl ring and propenyl chain critically affect melting points, molecular weights, and spectral properties. For example:

- N-Phenylpyridinium chlorides with electron-withdrawing groups (e.g., -Cl, -NO2) exhibit higher melting points (268–287°C) and enhanced antibacterial activity .

Table 2. Physicochemical Comparison of Pyridinium Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.